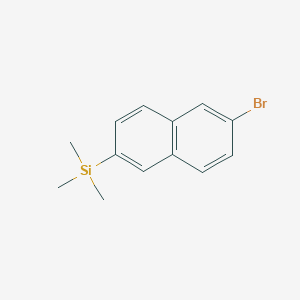
(6-Bromo-2-naphthyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromonaphthalen-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C13H15BrSi and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to a trimethylsilane group, making it a valuable intermediate in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromonaphthalen-2-yl)trimethylsilane typically involves the bromination of naphthalene followed by the introduction of the trimethylsilane group. One common method includes the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 6-bromonaphthalene.
Silylation: The 6-bromonaphthalene is then reacted with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) to form (6-Bromonaphthalen-2-yl)trimethylsilane.
Industrial Production Methods
Industrial production methods for (6-Bromonaphthalen-2-yl)trimethylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and silylation steps, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromonaphthalen-2-yl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typical.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products include various substituted naphthalenes.
Coupling: Formation of biaryl compounds.
Oxidation/Reduction: Products depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(6-Bromonaphthalen-2-yl)trimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of (6-Bromonaphthalen-2-yl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the bromine and trimethylsilane groups. The bromine atom acts as a leaving group in substitution and coupling reactions, while the trimethylsilane group can stabilize intermediates and enhance reaction efficiency. The molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-Bromonaphthalen-2-yl)oxytrimethylsilane: Similar structure but with an oxygen atom linking the naphthalene and trimethylsilane groups.
(6-Chloronaphthalen-2-yl)trimethylsilane: Chlorine atom instead of bromine.
(6-Iodonaphthalen-2-yl)trimethylsilane: Iodine atom instead of bromine.
Uniqueness
(6-Bromonaphthalen-2-yl)trimethylsilane is unique due to the specific positioning of the bromine and trimethylsilane groups, which confer distinct reactivity and stability. This makes it particularly useful in certain synthetic applications where other similar compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C13H15BrSi |
|---|---|
Poids moléculaire |
279.25 g/mol |
Nom IUPAC |
(6-bromonaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-7-5-10-8-12(14)6-4-11(10)9-13/h4-9H,1-3H3 |
Clé InChI |
HBXJAXZFUXQSEV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC2=C(C=C1)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



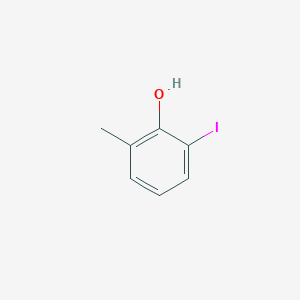

![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
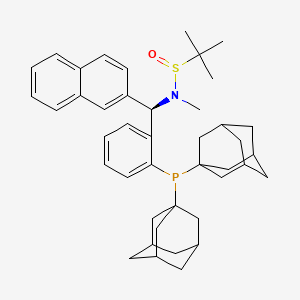
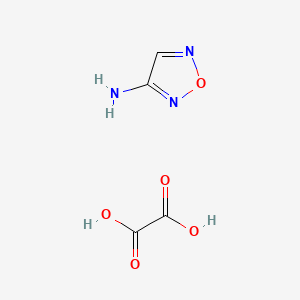
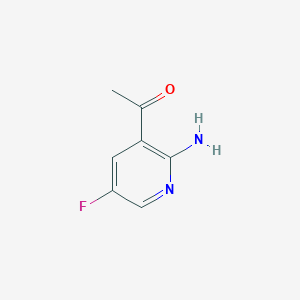
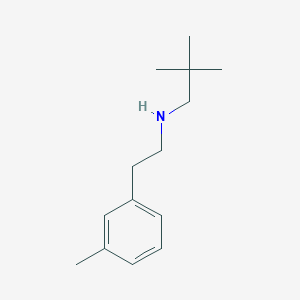
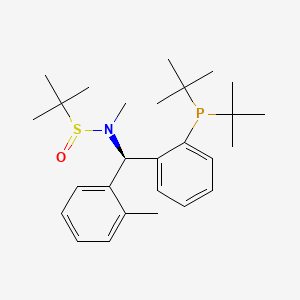
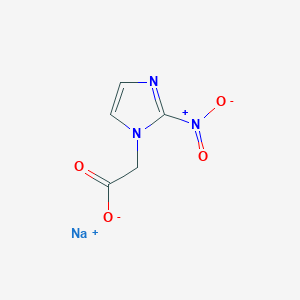
![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
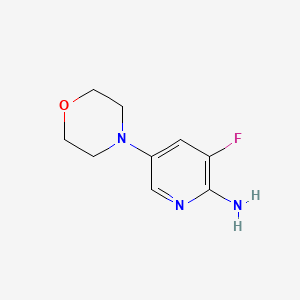
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)
